molecular formula C20H24N2O4S B2816723 N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 1448135-75-8

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide

Cat. No. B2816723
CAS RN: 1448135-75-8
M. Wt: 388.48
InChI Key: XNYVZTRKWYPHPC-UHFFFAOYSA-N
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Description

Indole derivatives are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs and natural products, and play a main role in cell biology .


Synthesis Analysis

Based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized . All the synthesized compounds were evaluated for their in vitro antiproliferative activities against HeLa, MCF-7 and HT-29 cancer cell lines .


Molecular Structure Analysis

The molecular structure of indole derivatives is complex and varies depending on the specific compound. The core structure typically includes an indole ring, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Scientific Research Applications

Bioactive Compound Synthesis

Research has identified various indole derivatives with significant biological activities. For instance, the synthesis and characterization of indole derivatives have been explored for potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. Such derivatives exhibit diverse bioactivities and offer promising therapeutic prospects (Ş. Küçükgüzel et al., 2013).

Antitubercular Activity

Compounds structurally related to N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide have been evaluated for their potential as antitubercular agents. The docking studies against Mycobacterium tuberculosis enzyme targets suggest plausible inhibitory actions, highlighting the compound's potential in tuberculosis treatment (Nikil Purushotham & B. Poojary, 2018).

Photodynamic Therapy for Cancer

The development of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups exhibits high singlet oxygen quantum yield. These compounds are characterized for their use in photodynamic therapy, a cancer treatment method that utilizes light-sensitive compounds to target and destroy cancer cells (M. Pişkin et al., 2020).

Antimicrobial Agents

Synthetic efforts have led to the creation of indole derivatives with promising antimicrobial properties. Such compounds, through their structural diversity, provide avenues for the development of new antimicrobial agents against resistant strains, highlighting the importance of indole derivatives in addressing global health challenges (Nikulsinh Sarvaiya et al., 2019).

COX-2 Inhibitors

Indole derivatives have been synthesized and tested for their cyclooxygenase-2 (COX-2) inhibition properties, aiming at reducing the side effects associated with nonsteroidal anti-inflammatory drugs. Certain compounds have shown significant COX-2 selectivity, comparable to known COX-2 inhibitors like celecoxib, suggesting their potential as safer anti-inflammatory agents (Lei Shi et al., 2012).

properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-22-14-18(17-5-3-4-6-19(17)22)20(23)13-21-27(24,25)12-11-15-7-9-16(26-2)10-8-15/h3-10,14,20-21,23H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYVZTRKWYPHPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)CCC3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide

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